tert-Butyl ((5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl)carbamate is a chemical compound with the molecular formula C10H16N4O3 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar heterocyclic system, have been found in many important synthetic drug molecules and have shown to bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a triazole derivative. One common method involves the use of tert-butyl carbamate and 5-formyl-1-methyl-1H-1,2,3-triazole in the presence of a suitable catalyst and solvent. The reaction is usually carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl ((5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((5-formyl-1H-1,2,3-triazol-4-yl)methyl)carbamate: Lacks the methyl group on the triazole ring.
tert-Butyl ((5-formyl-1-ethyl-1H-1,2,3-triazol-4-yl)methyl)carbamate: Contains an ethyl group instead of a methyl group on the triazole ring.
tert-Butyl ((5-formyl-1-phenyl-1H-1,2,3-triazol-4-yl)methyl)carbamate: Contains a phenyl group on the triazole ring.
Uniqueness
tert-Butyl ((5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl)carbamate is unique due to the presence of both the tert-butyl carbamate and the formyl group on the triazole ring.
Properties
IUPAC Name |
tert-butyl N-[(5-formyl-1-methyltriazol-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-10(2,3)17-9(16)11-5-7-8(6-15)14(4)13-12-7/h6H,5H2,1-4H3,(H,11,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPLDEPBKDCQBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N(N=N1)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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